molecular formula C12H11N5 B2693046 N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine CAS No. 2319783-52-1

N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B2693046
CAS No.: 2319783-52-1
M. Wt: 225.255
InChI Key: PPBSUDFCJOEHQX-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a 6-methylpyridin-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 6-methyl-2-pyridinecarboxaldehyde with hydrazine derivatives, followed by cyclization to form the pyrazolo[1,5-a]pyrazine core. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine is unique due to its specific substitution pattern and the presence of the 6-methylpyridin-2-yl group. This structural feature may enhance its binding affinity to certain molecular targets and contribute to its distinct biological activities .

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-9-3-2-4-11(15-9)16-12-10-5-6-14-17(10)8-7-13-12/h2-8H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBSUDFCJOEHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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